molecular formula C20H19N5O2S2 B2571564 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 847400-21-9

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2571564
CAS No.: 847400-21-9
M. Wt: 425.53
InChI Key: AROQUTISFJNUJH-UHFFFAOYSA-N
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Description

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound falls under the category of heterocyclic compounds, containing multiple heteroatoms within its ring structures, making it a subject of interest in various fields including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common approach includes the initial formation of the triazole ring, followed by the introduction of the benzothiazole moiety and subsequent functionalization to attach the thioacetamide group. Key reagents might include thiosemicarbazide, methyl iodide, and toluene sulfonyl chloride, with conditions ranging from moderate to high temperatures and the use of catalysts such as acids or bases to drive the reactions.

Industrial Production Methods: Industrial-scale production methods often employ automated continuous flow processes to ensure consistency and purity. Techniques like distillation, crystallization, and chromatography are essential for the purification stages, ensuring the final product meets the required standards.

Types of Reactions It Undergoes:

  • Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

  • Reduction: This compound can be reduced under mild conditions, possibly converting thioacetamide to corresponding amines.

  • Substitution: Nucleophilic substitution reactions can occur, where the thioacetamide group might be replaced by other functional groups like amines or hydroxyl groups.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its ability to undergo multiple types of chemical reactions makes it a versatile building block in synthetic organic chemistry.

Biology and Medicine: Biologically, compounds containing triazole and benzothiazole rings are often investigated for their pharmacological properties. This particular compound could exhibit antimicrobial, antifungal, or anticancer activities due to its structural similarity to other bioactive molecules.

Industry: In industry, the compound's stability and reactivity make it useful in the development of new materials, such as polymers or advanced composites. Its role as a chemical intermediate can also be harnessed in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exerts its effects largely depends on the target application. For instance, if used as an antimicrobial, it may inhibit key enzymes in bacterial or fungal cells, disrupting essential metabolic pathways. Molecular targets could include DNA gyrase, topoisomerase, or cellular membrane proteins, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • Benzothiazole derivatives: Known for their antifungal and antitumor activities.

  • 1,2,4-Triazole derivatives: Commonly used in antifungal medications like fluconazole.

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique combination of these two moieties, potentially offering a broader spectrum of biological activities and greater synthetic utility.

Properties

IUPAC Name

2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-13-7-9-14(10-8-13)21-18(26)12-28-19-23-22-17(24(19)2)11-25-15-5-3-4-6-16(15)29-20(25)27/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROQUTISFJNUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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